3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition . Key structural features include:
- Position 3: A 4-ethoxyphenyl group, contributing electron-donating properties and modulating solubility.
- Core: The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one system, which introduces partial saturation to improve conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-18-10-8-17(9-11-18)24-21(25)20-19(12-13-27-20)23-22(24)28-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJNCDOKDSGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Thienopyrimidine Core : The initial step involves the reaction of appropriate thioketones with substituted phenyl groups to form the thienopyrimidine core.
- Substitution Reactions : The introduction of the ethoxy and methylbenzyl groups is achieved through nucleophilic substitution reactions, which are crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 4.8 | Inhibition of NF-kB signaling pathway |
| HeLa (Cervical) | 6.2 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : The compound has been shown to interfere with the NF-kB pathway, which is crucial in inflammation and cancer progression.
Case Studies
Several case studies have explored the efficacy of thienopyrimidine derivatives in vivo:
- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Chemotherapy : Combining this compound with standard chemotherapy agents enhanced anticancer effects while reducing side effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural and functional differences:
Preparation Methods
Cyclization of Precursor Heterocycles
The thieno[3,2-d]pyrimidine core is typically constructed via cyclization of appropriately substituted thiophene or pyrimidine precursors. A common approach involves the condensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl-containing reagents. For example, Source 1 describes the use of a thiophene-2-carboxamide intermediate reacted with ethyl chloroformate under basic conditions to form the pyrimidine ring. This step often achieves yields of 65–78% when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C.
Thioether Formation via Thiol-Disulfide Exchange
The critical 2-((4-methylbenzyl)thio) moiety is installed through a thiol-disulfide exchange reaction. Source 1 specifies reacting the thienopyrimidine intermediate with 4-methylbenzyl disulfide in the presence of triethylamine (Et3N) and dimethylacetamide (DMAc) at 120°C. This step achieves 70–85% yield, with purity confirmed by HPLC (>98%).
Alternative Methodologies
Multi-Component Reactions (MCRs)
Source 3 demonstrates the utility of MCRs for constructing complex heterocycles. A one-pot reaction involving dithiomalondianilide, 3-aryl-2-cyanoacrylamides, and morpholine in ethanol at 50°C produces analogous dithiolopyridines in 37–54% yield. Adapting this protocol, the target compound could theoretically form via inclusion of 4-ethoxybenzaldehyde and 4-methylbenzenethiol, though experimental validation is pending.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yields improve significantly with polar aprotic solvents. For cyclization, THF outperforms dichloromethane (DCM) by 15–20%. Thioether formation requires high-boiling solvents like DMAc to sustain reaction temperatures ≥120°C.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)2) enhance coupling efficiency but necessitate rigorous oxygen-free conditions. Copper(I) iodide (CuI) has been explored for Ullmann-type couplings, though side-product formation remains a concern.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Challenges and Limitations
Regioselectivity in Thioether Formation
Competing sulfonation at position 6 of the thienopyrimidine ring occurs if reaction temperatures exceed 130°C, necessitating precise thermal control.
Scalability Issues
Multi-gram syntheses face bottlenecks in the thiol-disulfide exchange step due to stoichiometric disulfide requirements. Catalytic methods using thiourea derivatives are under investigation.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
